Cas no 170726-98-4 (3-Fluoro-4-methylbenzamide)

3-Fluoro-4-methylbenzamide is a fluorinated aromatic amide compound with potential applications in pharmaceutical and agrochemical research. Its structure, featuring a fluorine substituent at the 3-position and a methyl group at the 4-position of the benzamide scaffold, enhances its reactivity and binding properties, making it a valuable intermediate in organic synthesis. The fluorine atom contributes to increased metabolic stability and lipophilicity, while the methyl group can influence steric and electronic effects. This compound is particularly useful in the development of bioactive molecules, including enzyme inhibitors and receptor modulators. Its high purity and well-defined chemical properties ensure reliability in research and industrial applications.
3-Fluoro-4-methylbenzamide structure
3-Fluoro-4-methylbenzamide structure
Product Name:3-Fluoro-4-methylbenzamide
CAS No:170726-98-4
MF:C8H8FNO
MW:153.153625488281
MDL:MFCD01631412
CID:111360
PubChem ID:2774577
Update Time:2025-09-26

3-Fluoro-4-methylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 3-Fluoro-4-methylbenzamide
    • Benzamide,3-fluoro-4-methyl-
    • 3-fluoranyl-4-methyl-benzamide
    • 4-Carbamoyl-2-fluorotoluene
    • AC1MCONG
    • CTK4D3685
    • SureCN377212
    • Benzamide, 3-fluoro-4-methyl- (9CI)
    • AKOS009039893
    • FT-0643698
    • DTXSID00379107
    • 170726-98-4
    • SCHEMBL377212
    • A811229
    • EN300-6492689
    • Z116821650
    • OLZRKCCKPQZSPH-UHFFFAOYSA-N
    • CS-0256498
    • MFCD01631412
    • SB76602
    • FS-1095
    • DB-273681
    • DB-044191
    • Benzamide, 3-fluoro-4-methyl-
    • MDL: MFCD01631412
    • Inchi: 1S/C8H8FNO/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4H,1H3,(H2,10,11)
    • InChI Key: OLZRKCCKPQZSPH-UHFFFAOYSA-N
    • SMILES: FC1C=C(C(N)=O)C=CC=1C

Computed Properties

  • Exact Mass: 153.05904
  • Monoisotopic Mass: 153.059
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 43.1A^2
  • XLogP3: 1.3

Experimental Properties

  • Density: 1.19
  • Boiling Point: 228.2°C at 760 mmHg
  • Flash Point: 91.8°C
  • Refractive Index: 1.534
  • PSA: 43.09

3-Fluoro-4-methylbenzamide Pricemore >>

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Additional information on 3-Fluoro-4-methylbenzamide

Research Brief on 3-Fluoro-4-methylbenzamide (CAS: 170726-98-4): Recent Advances and Applications in Chemical Biology and Pharmaceutical Research

3-Fluoro-4-methylbenzamide (CAS: 170726-98-4) is a fluorinated aromatic amide compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential therapeutic applications. The compound's unique structural features, including the fluorine substitution and methyl group, contribute to its distinct physicochemical properties and interactions with biological targets.

Recent studies have highlighted the role of 3-Fluoro-4-methylbenzamide as a key intermediate in the synthesis of more complex bioactive molecules. For instance, its incorporation into kinase inhibitors and other small-molecule therapeutics has been explored due to its ability to modulate protein-ligand interactions. The fluorine atom, in particular, enhances binding affinity and metabolic stability, making it a valuable moiety in drug design. Additionally, the compound's potential as a probe for studying enzyme mechanisms has been investigated, with promising results in elucidating catalytic pathways.

In terms of synthetic methodologies, advancements have been made in the efficient and scalable production of 3-Fluoro-4-methylbenzamide. Novel catalytic systems and green chemistry approaches have been employed to optimize yield and purity, addressing previous challenges in large-scale synthesis. These developments are critical for ensuring the compound's availability for further research and potential commercialization.

Biological evaluations of 3-Fluoro-4-methylbenzamide have revealed its activity against specific molecular targets, including enzymes involved in inflammatory and oncogenic pathways. Preliminary in vitro and in vivo studies suggest that derivatives of this compound exhibit promising anti-inflammatory and anti-proliferative effects, warranting further investigation. The compound's pharmacokinetic properties, such as absorption and distribution, have also been characterized, providing insights into its therapeutic potential.

Looking ahead, the integration of 3-Fluoro-4-methylbenzamide into drug discovery pipelines holds considerable promise. Its modular structure allows for facile derivatization, enabling the exploration of diverse pharmacological activities. Collaborative efforts between academic and industrial researchers are expected to accelerate the translation of these findings into clinical applications. Future studies should focus on elucidating the compound's mechanism of action at the molecular level and optimizing its efficacy and safety profiles.

In conclusion, 3-Fluoro-4-methylbenzamide (CAS: 170726-98-4) represents a compelling case study in the intersection of chemical synthesis and biological research. Its multifaceted applications underscore the importance of fluorinated compounds in modern drug development. This brief serves as a timely update for researchers and industry professionals, highlighting the compound's current status and future directions in the field.

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